MAlyngamide Q
Description
Properties
Molecular Formula |
C29H45ClN2O7 |
|---|---|
Molecular Weight |
569.1 g/mol |
IUPAC Name |
(E,7S)-N-[(E,2Z)-2-(chloromethylidene)-6-[(2R)-2-(hydroxymethyl)-3-methoxy-5-oxo-2H-pyrrol-1-yl]-4-methoxy-6-oxohex-4-enyl]-7-methoxytetradec-4-enamide |
InChI |
InChI=1S/C29H45ClN2O7/c1-5-6-7-8-10-13-23(37-2)14-11-9-12-15-27(34)31-20-22(19-30)16-24(38-3)17-28(35)32-25(21-33)26(39-4)18-29(32)36/h9,11,17-19,23,25,33H,5-8,10,12-16,20-21H2,1-4H3,(H,31,34)/b11-9+,22-19-,24-17+/t23-,25+/m0/s1 |
InChI Key |
QAVVYSDJFMRAQB-VUIFCYKZSA-N |
Isomeric SMILES |
CCCCCCC[C@@H](C/C=C/CCC(=O)NC/C(=C\Cl)/C/C(=C\C(=O)N1[C@@H](C(=CC1=O)OC)CO)/OC)OC |
Canonical SMILES |
CCCCCCCC(CC=CCCC(=O)NCC(=CCl)CC(=CC(=O)N1C(C(=CC1=O)OC)CO)OC)OC |
Synonyms |
malyngamide Q |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
MAlyngamide Q belongs to the malyngamide family, which includes over 50 analogs. Below is a detailed comparison with key analogs and other cyanobacterial compounds:
Table 1: Structural and Bioactive Comparison of this compound and Analogues
Key Findings :
Structural Diversity: this compound distinguishes itself via methylation and hydroxylation patterns, which are absent in MAlyngamides 4a and 4b. Unlike dolastatin 16, a highly potent cyclic depsipeptide, this compound’s linear structure may limit its binding affinity to tubulin, explaining its lower cytotoxicity .
Bioactivity Trends :
- Methylation in this compound correlates with improved cytotoxicity over MAlyngamide 4a but is less potent than dolastatin derivatives, which exploit rigid cyclic frameworks for target engagement .
- Antifungal activity in tiahuramides (e.g., brominated aromatic units) is absent in this compound, highlighting the role of halogenation in broadening bioactivity .
Synthetic Accessibility: this compound’s serinol backbone is synthetically challenging due to stereochemical complexity, whereas dolastatin 16’s modular peptide structure allows for easier analog generation via solid-phase synthesis .
Pharmacological and Industrial Implications
While this compound exhibits moderate bioactivity, its structural features provide a scaffold for semisynthetic optimization. For instance, esterification of its hydroxyl groups or incorporation of fluorinated fatty acid chains could enhance metabolic stability . In contrast, dolastatin-inspired compounds have already advanced to clinical trials (e.g., brentuximab vedotin), underscoring the importance of cyanobacterial metabolites in drug discovery .
Preparation Methods
Retrosynthetic Strategy and Overall Approach
The synthesis of Malyngamide Q is based on a convergent strategy that divides the molecule into three main fragments:
- A fatty acid component
- A vinyl chloride-bearing amine component
- An acetate or pyrrolidone moiety
Key Synthetic Steps
| Step | Description | Reagents & Conditions | Reference |
|---|---|---|---|
| a. Synthesis of Vinyl Chloride | Wittig reaction to generate the vinyl chloride with Z-configuration | Ethyl phosphonium ylide with aldehyde precursor, typically in THF at low temperature | , Scheme 2 |
| b. Protection of Functional Groups | Silylation of hydroxyl groups (e.g., TBDPS protection) | TBAF in THF | |
| c. Oxidation to Aldehyde | Oxidation of alcohol to aldehyde | IBX or Dess–Martin periodinane | |
| d. Aldol Reaction | Coupling of aldehyde with methyl acetate enolate to form the backbone | Base (e.g., LDA) in THF at low temperature | |
| e. Amidation | Formation of amide linkage between acid fragment and amine component | DCC/HOBt or EDCI in dichloromethane | |
| f. Deprotection and Final Assembly | Removal of protecting groups, methylation, and final coupling | TBAF, methyl iodide, or dimethyl sulfate |
Synthesis of the Amine Portion
The amine fragment, bearing the pyrrolidone ring and chloromethylidene group, is synthesized via a sequence involving protection of amino groups, formation of the vinyl chloride via Wittig, and subsequent methylation to introduce the chloromethylidene group. The process involves:
- Protection of amino groups with Boc2O
- Formation of the vinyl chloride via Wittig reaction with ethyl 4-chloro-3-oxobutanoate derivatives
- Methylation with methyl iodide to install the chloromethylidene moiety
Final Coupling and Methylation
The final steps involve coupling the synthesized fragments via amidation, followed by methylation of the enol or hydroxyl groups to complete the structure. The methylation can be achieved using dimethyl sulfate or methyl iodide under basic conditions, ensuring the correct stereochemistry and functionalization.
Research Findings and Data
Research has demonstrated that the synthetic route is highly versatile, allowing for the synthesis of related malyngamide analogs with similar vinyl chloride motifs. The stereochemistry at key centers has been confirmed through spectroscopic analysis, including NMR and optical rotation measurements, aligning well with natural product data.
Summary of Preparation Methods
Q & A
Q. Ethical and Reproducibility Notes
- Data Sharing : Follow Cambridge English guidelines for replicating primary literature data, including raw spectral files in supplemental materials .
- Ethical Screening : In vivo studies require IACUC approval; power analyses justify animal use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
